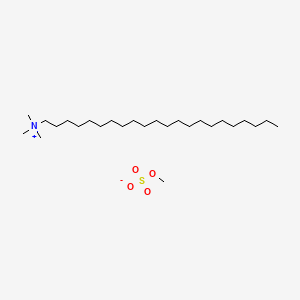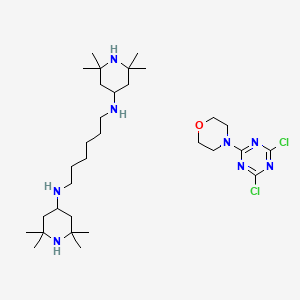![molecular formula C14H10ClNO3 B1583536 2-[(3-Chlorophenyl)carbamoyl]benzoic acid CAS No. 5406-21-3](/img/structure/B1583536.png)
2-[(3-Chlorophenyl)carbamoyl]benzoic acid
Übersicht
Beschreibung
“2-[(3-Chlorophenyl)carbamoyl]benzoic acid” is a chemical compound . Its molecular formula is C14H9ClNO3 . It is also known as “2-({3-[(3-Chlorophenyl)carbamoyl]phenyl}carbamoyl)benzoic acid” with a molecular formula of C21H15ClN2O4 .
Synthesis Analysis
The synthesis of “2-[(3-Chlorophenyl)carbamoyl]benzoic acid” and similar compounds involves the use of phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds were characterized by spectral analysis .Molecular Structure Analysis
The molecular structure of “2-[(3-Chlorophenyl)carbamoyl]benzoic acid” can be analyzed using its molecular formula, C14H9ClNO3 . The average mass of the molecule is 274.680 Da .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids
- Summary of Application: These compounds are synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds were characterized by spectral analysis .
- Methods of Application: The synthesis involves mixing phthalic anhydride and ortho substituted aniline . For example, to synthesize 2-[(2-hydroxyphenyl) carbamoyl] benzoic acid, phthalic anhydride and 2-amino phenol were dissolved in dichloromethane in separate flasks, then mixed in a round bottom flask containing dichloromethane .
- Results or Outcomes: The synthesized compounds were characterized by spectral analysis . Density functional theory at the B3LYP levels was performed using Gaussian 03(W) for the synthesized compounds .
2. Determination of Carboxylic Acids in Animal Matrices
- Summary of Application: Carboxylic acids (CAs) are key players in human and animal metabolism . Derivatization is an option to make them accessible to reversed-phase liquid chromatography (RP-LC) and simultaneously increase their response for mass spectrometric detection .
- Methods of Application: The method involves the use of aniline or 3-nitrophenylhydrazine (3-NPH) as derivatization agents .
- Results or Outcomes: Derivatization efficiencies were close to 100% for 3-NPH derivatization but variable (20–100%) and different in solvent solutions and matrix extracts for aniline derivatization .
3. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application: The synthesis of indole derivatives involves various methods depending on the specific derivative . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared as antiviral agents .
- Results or Outcomes: Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
4. Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids
- Summary of Application: These compounds are synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds were characterized by spectral analysis .
- Methods of Application: The synthesis involves mixing phthalic anhydride and ortho substituted aniline . For example, to synthesize 2-[(2-hydroxyphenyl) carbamoyl] benzoic acid, phthalic anhydride and 2-amino phenol were dissolved in dichloromethane in separate flasks, then mixed in a round bottom flask containing dichloromethane .
- Results or Outcomes: The synthesized compounds were characterized by spectral analysis . Density functional theory at the B3LYP levels was performed using Gaussian 03(W) for the synthesized compounds .
5. Antiviral Activity of Indole Derivatives
- Summary of Application: Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
- Methods of Application: The synthesis of these indole derivatives involves various methods depending on the specific derivative .
- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
6. Synthesis of 2-[(2-chlorophenyl) carbamoyl] benzoic acid
- Summary of Application: This compound is synthesized by mixing phthalic anhydride and ortho substituted aniline .
- Methods of Application: Phthalic anhydride and 2-chloroaniline were dissolved in tetrahydrofuran (THF) in a separate flask, then they were mixed .
- Results or Outcomes: The synthesized compound was characterized by spectral analysis .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZPZGQMKGAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278298 | |
| Record name | 2-[(3-Chlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)carbamoyl]benzoic acid | |
CAS RN |
5406-21-3 | |
| Record name | 5406-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5406-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-Chlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)PHTHALAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















